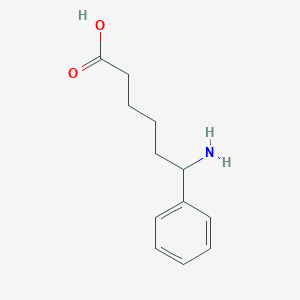

6-Amino-6-phenylhexanoic acid

Description

Significance within Non-Canonical Amino Acid Chemistry

Non-canonical amino acids (ncAAs), also known as unnatural amino acids, are amino acids that are not among the 20 genetically coded proteinogenic amino acids. The inclusion of ncAAs into peptides and proteins allows for the introduction of novel chemical functionalities, conformational constraints, and resistance to proteolytic degradation. 6-Amino-6-phenylhexanoic acid is significant in this context due to its γ-amino acid structure and the presence of a bulky phenyl group at the γ-position.

The γ-amino acid backbone provides a different spacing of the amino and carboxyl groups compared to the α-amino acids found in proteins. This structural difference can lead to the formation of unique secondary structures in peptides, such as helices and turns, that are not accessible with proteinogenic amino acids. The phenyl group at the γ-position further restricts the conformational freedom of the hexanoic acid chain. This conformational constraint is of particular interest in the design of bioactive molecules, as it can lead to higher receptor selectivity and improved pharmacological profiles.

The study of conformationally restricted GABA analogues is an active area of research aimed at understanding the specific conformations required for binding to different GABA receptor subtypes. By introducing rigidity into the flexible GABA backbone, researchers can probe the spatial requirements of these receptors. This compound, as a γ-aryl-γ-amino acid, serves as a valuable tool in these investigations.

Role as a Precursor in Advanced Chemical Synthesis

While specific, detailed synthetic routes for a wide array of complex molecules originating from this compound are not extensively documented in publicly available literature, its structural motifs suggest its potential as a versatile precursor in advanced chemical synthesis. The presence of both an amino and a carboxylic acid group allows for its incorporation into peptide chains or its use as a scaffold for the synthesis of peptidomimetics.

The synthesis of γ-amino acids, particularly those with aryl substituents, is an area of significant interest. Methodologies for the synthesis of γ-oxo-α-amino acid derivatives, which can be precursors to γ-amino acids, have been developed using techniques like photoredox catalysis. These methods allow for the introduction of a variety of functional groups, highlighting the potential for creating a diverse library of compounds from γ-amino acid scaffolds.

Furthermore, the stereoselective synthesis of non-canonical amino acids is a critical aspect of their application in medicinal chemistry. Advanced biocatalytic methods, such as synergistic photoredox–pyridoxal (B1214274) radical biocatalysis, have been developed to enable the stereoselective synthesis of a wide range of valuable non-canonical amino acids. Such techniques could potentially be applied to the synthesis of enantiomerically pure this compound, which would be crucial for studying its biological activity.

Overview of Research Trajectories for this compound

The research trajectory for this compound is closely linked to the broader field of GABA analogues and conformationally restricted amino acids. The primary focus of research involving such compounds is to understand their structure-activity relationships with GABA receptors and other neurological targets.

A significant area of investigation is the conformational analysis of GABA analogues to determine how their three-dimensional structure influences their binding to postsynaptic receptors. By studying a range of analogues with varying degrees of flexibility and substitution patterns, researchers aim to map the conformational requirements for receptor activation or inhibition.

Another important research direction is the incorporation of γ-amino acids like this compound into peptides to create novel peptidomimetics. These modified peptides can exhibit enhanced stability, bioavailability, and specific biological activities. The unique conformational preferences of γ-amino acids can be exploited to design peptides with well-defined secondary structures.

While the specific biological activities of this compound are not widely reported, research on related γ-aryl-γ-aminobutyric acid analogues suggests potential applications in neuroscience. For instance, derivatives of 4-aminocyclopent-1-enecarboxylic acid, another class of GABA analogues, have been shown to exhibit antagonist activity at GABA-A receptors. nih.gov This indicates that subtle structural modifications can lead to a range of pharmacological effects, making this compound and its derivatives interesting candidates for future drug discovery efforts.

Interactive Data Table: Properties of this compound hydrochloride

| Property | Value |

| CAS Number | 1258641-21-2 |

| Molecular Formula | C12H18ClNO2 |

| Molecular Weight | 243.73 g/mol |

| IUPAC Name | This compound hydrochloride |

| Physical Form | Oil |

Note: Data sourced from publicly available chemical supplier information. appchemical.comaaronchem.comsigmaaldrich.combldpharm.com

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

6-amino-6-phenylhexanoic acid |

InChI |

InChI=1S/C12H17NO2/c13-11(8-4-5-9-12(14)15)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9,13H2,(H,14,15) |

InChI Key |

UINZQZCZNDPKGX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CCCCC(=O)O)N |

Origin of Product |

United States |

Advanced Synthetic Strategies for 6 Amino 6 Phenylhexanoic Acid and Its Derivatives

Chemo-Enzymatic and Enzymatic Synthesis Approaches

The convergence of chemical and enzymatic methodologies provides powerful tools for the synthesis of complex molecules like 6-amino-6-phenylhexanoic acid. These approaches leverage the high selectivity of enzymes and the versatility of chemical reactions to create efficient and sustainable synthetic routes.

Biocatalytic Routes to ω-Amino Acids

Biocatalysis, particularly through the use of enzymes, has emerged as a green and efficient alternative to traditional chemical methods for the synthesis of ω-amino acids. acs.orgrsc.org Transaminases, especially ω-transaminases (ω-TAs), are pivotal in this field as they can introduce an amino group at a non-α carbon position. mdpi.commbl.or.kr These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde substrate, a process known as transamination. mbl.or.krmdpi.com

The mechanism of ω-TA-catalyzed transamination involves a ping-pong bi-bi kinetic model, utilizing pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. mdpi.com The reaction begins with the transfer of an amino group from an amino donor to the PLP cofactor, forming a pyridoxamine (B1203002) phosphate (B84403) (PMP) intermediate. Subsequently, the amino group is transferred from PMP to the amino acceptor (a keto acid or ketone), regenerating the PLP for the next catalytic cycle. mdpi.com

The synthesis of ω-amino acids using ω-TAs can be achieved through two primary strategies: kinetic resolution of a racemic mixture of amines or asymmetric synthesis from a prochiral ketone. acs.org In kinetic resolution, one enantiomer of a racemic amine is selectively deaminated, allowing for the separation of the desired enantiomer. Asymmetric synthesis, on the other hand, directly produces a chiral amine from a prochiral ketone with high enantiomeric excess.

Recent advancements have focused on expanding the substrate scope of ω-TAs through protein engineering and discovering new enzymes from various microbial sources. acs.orgasm.org For instance, engineering the active site of an ω-TA from Ochrobactrum anthropi has been shown to accommodate bulkier substituents, which is crucial for the synthesis of structurally diverse unnatural amino acids. asm.org

| Enzyme Type | Substrate Class | Product Type | Key Advantages |

| ω-Transaminase (ω-TA) | Keto acids, Ketones | Chiral ω-Amino Acids, Chiral Amines | High enantioselectivity, Mild reaction conditions |

| Acylase | Racemic N-acyl amino acids | Enantiopure amino acids | Kinetic resolution |

| Amidase | Racemic amides | Enantiopure amino acids and amides | Kinetic resolution |

| Hydantoinase | Racemic hydantoins | Enantiopure amino acids | Dynamic kinetic resolution |

| Amino acid oxidase | Racemic amino acids | Keto acids (can be recycled) | Deracemization strategies |

Table 1: Overview of Biocatalytic Routes to Amino Acids

Integration of Enzymatic Steps in Multi-Step Synthesis

Multi-enzyme cascade reactions offer an elegant and efficient approach to synthesizing complex molecules by combining several enzymatic steps in a single pot. mdpi.comacs.org This strategy minimizes the need for intermediate purification, reduces waste, and can overcome unfavorable thermodynamic equilibria. nih.govrsc.org

A notable example is the multi-enzymatic synthesis of 6-aminohexanoic acid from cyclohexanol (B46403). rsc.org This process was designed in two modules to address reaction condition incompatibilities. The first module involves the oxidation of cyclohexanol to ε-caprolactone using an alcohol dehydrogenase (ADH) and a Baeyer-Villiger monooxygenase (BVMO) with internal cofactor regeneration. The second module begins with the methanolysis of the lactone by an esterase to form the ω-hydroxy ester. This intermediate is then oxidized by a second ADH to the corresponding aldehyde, which is subsequently aminated by a transaminase (TA) to produce the ω-amino ester. Finally, hydrolysis of the ester by an esterase yields 6-aminohexanoic acid. rsc.org This cascade achieved a 75% conversion from ε-caprolactone. rsc.org

The development of such cascades requires careful selection of enzymes with compatible operational windows (pH, temperature) and strategies for cofactor regeneration. nih.gov For instance, a thermodynamically favorable multi-enzyme cascade was recently developed for the biosynthesis of ω-amino fatty acids and α,ω-diamines from α,ω-dicarboxylic acids, incorporating cofactor regeneration systems to drive the reaction to completion. nih.gov

Stereoselective and Asymmetric Synthesis of Chiral Isomers

Achieving high stereoselectivity is a critical challenge in the synthesis of chiral molecules like this compound. Various strategies have been developed to control the three-dimensional arrangement of atoms, including diastereoselective methods and the use of chiral auxiliaries and catalysts.

Diastereoselective Methodologies for α-Amino Acid Derivatives

Diastereoselective synthesis aims to favor the formation of one diastereomer over others. A common approach involves the use of chiral substrates or reagents to induce facial selectivity in a reaction. For instance, the vinylogous Mannich reaction between N-tert-butanesulfinyl imines and a dioxinone-derived lithium dienolate has been developed for the diastereoselective synthesis of δ-amino acid derivatives. rsc.orgresearchgate.net This method is effective for a variety of aldimines and ketimines and can be performed on a gram scale. rsc.org

Another powerful technique is the domino Ireland-Claisen rearrangement and Michael addition, which has been used to synthesize optically active γ-substituted δ-amino acids with high diastereoselectivity. acs.orgnih.gov This protocol starts from Baylis-Hillman adducts and utilizes a chiral lithium amide. acs.orgnih.gov

The aldol (B89426) reaction is another cornerstone of stereoselective synthesis. Highly diastereoselective aldol additions of chiral oxazolidines have been reported for the synthesis of α-substituted amino acid derivatives. scispace.com The stereochemical outcome of these reactions can often be predicted and controlled by the choice of reagents and reaction conditions.

Chiral Auxiliary-Mediated Transformations

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.orgnih.gov After the desired transformation, the auxiliary can be removed and ideally recycled. wikipedia.org

Evans oxazolidinones are among the most widely used chiral auxiliaries in asymmetric synthesis. wikipedia.orgsantiago-lab.com These auxiliaries, often derived from readily available amino acids, can be acylated and then subjected to various reactions such as alkylations and aldol condensations. The bulky substituents on the oxazolidinone ring effectively shield one face of the enolate, leading to highly diastereoselective transformations. santiago-lab.com For example, the asymmetric synthesis of all four isomers of β-methylphenylalanine was achieved using an Evans-type methodology. renyi.hu The chiral auxiliary is typically removed under mild conditions, such as hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide, to yield the desired carboxylic acid without racemization. renyi.hu

Other sulfur-based chiral auxiliaries, such as 1,3-oxazolidine-2-thiones and 1,3-thiazolidine-2-thiones, have also proven effective, particularly in aldol reactions where traditional Evans auxiliaries may show poor selectivity. jmcs.org.mx

| Chiral Auxiliary | Key Applications | Typical Diastereomeric Ratio |

| Evans Oxazolidinones | Aldol reactions, Alkylations, Michael additions | >90:10 |

| Camphorsultam | Diels-Alder reactions, Conjugate additions | Often >95:5 |

| Pseudoephedrine | α-Alkylation of amides | >90:10 |

| (R)-2-Phenylglycine | Synthesis of β-lactams | >97% d.e. scispace.com |

| N-tert-Butanesulfinamide | Synthesis of chiral amines and amino acids | Often >90:10 |

Table 2: Common Chiral Auxiliaries and Their Applications in Asymmetric Synthesis

Asymmetric Hydrogenation Catalysis for Chiral Amino Acid Derivatives

Catalytic asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds. acs.orgcapes.gov.br This approach utilizes a chiral metal catalyst to deliver hydrogen to a prochiral unsaturated substrate in a stereoselective manner.

The asymmetric hydrogenation of enamines is a direct route to chiral β-amino acids. acs.orgcapes.gov.brnih.gov A significant advantage of this method is that it can sometimes be performed on unprotected enamines, thus avoiding the need for protection and deprotection steps. Rhodium complexes with chiral ligands, such as those of the Josiphos family, have been shown to be highly effective for the hydrogenation of unprotected β-enamino esters and amides, affording the corresponding β-amino acid derivatives in high yields and with excellent enantioselectivities (93-97% ee). acs.orgcapes.gov.brnih.govresearchgate.net

The success of asymmetric hydrogenation is highly dependent on the choice of catalyst, ligand, and reaction conditions. For example, the hydrogenation of (Z)-enamines often proceeds with high yield, while the corresponding (E)-isomers may give lower yields with the same catalyst system. hilarispublisher.com A variety of chiral phosphine (B1218219) ligands have been developed to achieve high enantioselectivity in the hydrogenation of different substrates. hilarispublisher.com

Conventional Organic Synthesis Methodologies

The construction of the this compound molecule relies on established principles of organic synthesis, combining methods for building the carbon framework with precise manipulations of functional groups.

The formation of the hexanoic acid backbone substituted with a phenyl group is a critical aspect of the synthesis. Carbon-carbon bond-forming reactions are fundamental to assembling this structure from smaller, more readily available starting materials. cambridge.org Key strategies include the alkylation of enolates and the use of organometallic reagents. cambridge.org The carbonyl group in precursors can activate adjacent C-H bonds, facilitating the formation of enolates which can then act as nucleophiles to extend the carbon chain. cambridge.org

Common and effective methods for carbon-carbon bond formation applicable to this synthesis include:

Grignard Reactions: The addition of an organomagnesium halide (Grignard reagent) to an electrophile is a classic C-C bond-forming reaction. For instance, a phenylmagnesium bromide could be reacted with a six-carbon electrophile containing a latent carboxylic acid and amino group.

Aldol Condensation: This reaction involves the coupling of an enolate with a carbonyl compound. libretexts.org A substituted benzaldehyde (B42025) could potentially react with an enolate derived from a five-carbon chain to build the required carbon skeleton. libretexts.org

Transition-Metal-Catalyzed Coupling: Modern synthetic methods often employ transition metal catalysts. For example, a nickel-catalyzed reductive coupling between a halide and an anhydride (B1165640) can be used to construct the parent 6-phenylhexanoic acid structure, which can then be functionalized. chemicalbook.com

A generalized scheme for building the carbon backbone might involve the reaction of a phenyl-containing nucleophile with a six-carbon electrophilic chain or vice-versa, as illustrated in the table below.

Table 1: Selected Carbon-Carbon Bond Formation Strategies

| Reaction Type | Description | Example Precursors |

|---|---|---|

| Alkylation of Enolates | An enolate, typically generated from a ketone or ester, attacks an alkyl halide to form a new C-C bond. cambridge.org | Phenylacetone derivative + 4-halobutanoic acid ester |

| Grignard Reaction | An organomagnesium compound adds to a carbonyl group or opens an epoxide. | Phenylmagnesium bromide + Glutaric anhydride derivative |

| Aldol-Type Reactions | The reaction of an enolate with an aldehyde or ketone to form a β-hydroxy carbonyl compound, which can be further modified. libretexts.org | Benzaldehyde + Enolate of a pentanoic acid ester |

| Nickel-Catalyzed Coupling | A catalytic cycle involving nickel facilitates the coupling of an organohalide with other carbon-based fragments. chemicalbook.com | Phenyl halide + A six-carbon chain with terminal reactive sites |

Once the carbon skeleton is in place, functional group interconversions (FGIs) and the use of protecting groups are essential to install the amino and carboxylic acid moieties at the correct positions and to prevent unwanted side reactions. solubilityofthings.com

Functional Group Interconversions (FGI) are transformations of one functional group into another. imperial.ac.uk In the context of this compound synthesis, this could involve:

Reduction of a Nitrile or Azide (B81097): A common route to introduce the amino group is by the reduction of a nitrile (C≡N) or an azide (–N₃) group. Reagents like Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd) are effective for this purpose. vanderbilt.edu

Oxidation/Reduction of Carbonyls: A ketone at the C-6 position can be converted to the amine via reductive amination. Conversely, an alcohol can be oxidized to form the carboxylic acid terminus. solubilityofthings.com Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) can convert primary alcohols to aldehydes, while stronger agents like potassium permanganate (B83412) (KMnO₄) can yield carboxylic acids. solubilityofthings.com

Hydrolysis of Esters or Amides: The carboxylic acid is often present in a protected form, such as an ester, during the synthesis. A final hydrolysis step, typically under acidic or basic conditions, is used to reveal the free carboxylic acid.

Protecting Group Chemistry is crucial for multi-step syntheses involving molecules with multiple reactive sites, such as amino acids. libretexts.org The amino group is nucleophilic and must be "protected" to prevent it from reacting with electrophiles intended for other parts of the molecule. organic-chemistry.org Carbamates are the most common and effective class of protecting groups for amines. masterorganicchemistry.com

Table 2: Common Protecting Groups for Amino Acid Synthesis

| Protecting Group | Abbreviation | Installation Reagent | Removal Conditions | Key Characteristics |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) masterorganicchemistry.com | Strong acid (e.g., Trifluoroacetic acid, TFA) masterorganicchemistry.com | Stable to a wide range of conditions except for acid. ontosight.ai |

| Carboxybenzyl | Cbz or Z | Benzyl chloroformate (CbzCl) masterorganicchemistry.com | Catalytic Hydrogenation (H₂/Pd-C) masterorganicchemistry.com | Removed under neutral conditions, leaving acid/base-sensitive groups intact. |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) | Base-labile; orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups. sigmaaldrich.com |

Synthesis of Structural Analogs and Modified Forms of this compound

The synthesis of structural analogs is a common strategy in medicinal chemistry to explore structure-activity relationships and improve properties like stability or potency. nih.gov Methodologies similar to those described above are employed, with modifications to the starting materials or reaction pathways.

Research has focused on creating analogs where the core structure is systematically altered:

Modification of the Amino Acid Backbone: Analogs such as 3-amino-7-phenylheptanoic acid and 3-amino-6-(phenyloxy)hexanoic acid have been synthesized. nih.govacs.org These modifications, which include changing the position of the amino group and inserting an oxygen atom into the side chain, were designed to replace an ester bond in a parent peptide with a more stable carba linkage to prevent cleavage by esterases in vivo. nih.gov

Arylation of Amino Acid Side Chains: A versatile method for creating analogs involves the modification of existing amino acids. For example, the side chain of lysine (B10760008) can be functionalized to create 2-amino-6-phenylhexanoic acid derivatives. researchgate.net This late-stage functionalization approach allows for the rapid generation of diverse aryl and heteroaryl derivatives. researchgate.net

Stereoselective Synthesis: Advanced methods have been developed for the stereoselective synthesis of related amino acids. For instance, the synthesis of diaminopimelic acid derivatives uses a Weinreb amide intermediate for scalable and regioselective construction, followed by substrate-controlled stereoselective reduction to establish the desired stereochemistry. acs.org

The synthesis of these analogs often employs a modular approach, where different building blocks can be combined to generate a library of related compounds for biological evaluation.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Phenylmagnesium bromide |

| Lithium aluminum hydride |

| Pyridinium chlorochromate (PCC) |

| Potassium permanganate |

| Di-tert-butyl dicarbonate |

| Trifluoroacetic acid (TFA) |

| Benzyl chloroformate |

| 2-amino-6-phenylhexanoic acid |

| 3-amino-7-phenylheptanoic acid |

| 3-amino-6-(phenyloxy)hexanoic acid |

| Lysine |

| Diaminopimelic acid |

| Weinreb amide |

Exploration of 6 Amino 6 Phenylhexanoic Acid in Peptide and Peptidomimetic Design

Incorporation into Modified Peptides and Oligomers

Influence on Peptide Hydrophobicity and Conformation

The flexible six-carbon chain of 6-Amino-6-phenylhexanoic acid provides a degree of conformational freedom, which can influence the secondary structure of the peptide. nih.gov This flexibility can be advantageous in designing peptide mimics, as it can help in adopting desired conformations necessary for biological activity. nih.gov For example, it has been used to modify the leucine (B10760876) zipper motif in the antimicrobial peptide melittin, where the substitution of leucine residues with 6-aminohexanoic acid enhanced structural flexibility. researchgate.net

Applications as a Spacer or Linker in Peptide Constructs

This compound is frequently employed as a flexible spacer or linker in various peptide-based constructs. researchgate.netnih.gov Its ability to connect different peptide segments or to link peptides to other molecules, such as fluorescent labels or solid supports, is well-documented. nih.govlifetein.com The use of this amino acid as a linker can improve the synthesis yield of modified peptides and enhance the stability of attached moieties. lifetein.com

The flexible nature of the 6-aminohexanoic acid linker is a key attribute, allowing for the proper spatial orientation of functional residues within a peptide construct. nih.gov This is particularly important in the design of molecules that need to interact with multiple domains of a target, such as DNA. nih.gov Furthermore, inserting a 6-aminohexanoic acid linker between a peptide and a chelating agent in radiopharmaceuticals has been shown to improve binding affinity and tumor targeting by preventing steric hindrance. researchgate.net

Design and Synthesis of Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as enhanced stability and bioavailability. This compound and its derivatives are valuable building blocks in the synthesis of these molecules.

Hydroxyethylene Dipeptide Isosteres

Hydroxyethylene dipeptide isosteres are crucial components in the design of inhibitors for aspartic proteases, such as HIV-1 protease. These isosteres mimic the transition state of peptide bond hydrolysis catalyzed by these enzymes. The stereoselective synthesis of N-Boc-O-benzyl-(4S,5S)-5-amino-4-hydroxy-6-phenylhexanoic acid methyl ester, a hydroxyethylene dipeptide isostere, has been achieved through the regioselective opening of an aziridine (B145994) ring in a carbohydrate-based precursor. tandfonline.comias.ac.inresearchgate.net This particular isostere is a key moiety of potent HIV-1 protease inhibitors. tandfonline.comresearchgate.net The synthesis of various diastereoisomeric forms of 2-benzyl-5-(tert-butoxycarbonyl)amino-4-hydroxy-6-phenylhexanoic acids has also been reported for the preparation of pseudotetrapeptides that inhibit aspartic proteinases. cas.cz

β-Turn Inducers and Helical Structure Mimics

The conformationally flexible yet constrained nature of certain amino acids allows them to induce specific secondary structures in peptides. 6-aminohexanoic acid, a related compound, has been investigated for its ability to act as a β-turn inducer. nih.gov Simple dipeptides cyclized with 6-aminohexanoic acid have been studied as models for β-turns. nih.gov The incorporation of alkyl-substituted 6-aminohexanoic acid has also been shown to induce β-turn conformations. thieme-connect.de

Furthermore, the strategic placement of 6-aminohexanoic acid can be used to mimic or modify helical structures. For instance, in an analog of neuropeptide Y (NPY), 6-aminohexanoic acid was used to link an N-terminal tetrapeptide to a C-terminal dodecapeptide, resulting in a change in the α-helical conformation. nih.gov While glycine-rich linkers are known to be non-helical, the increasing flexibility from glycine (B1666218) to 6-aminohexanoic acid is not expected to induce stability in the secondary structure of peptides on its own. mdpi.com

Structure-Activity Relationship (SAR) Studies in Peptide Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity. The incorporation of this compound and its analogs into peptides provides a means to probe these relationships.

In the development of renin inhibitors, a series of peptide analogs were synthesized containing various amino acids at different positions. nih.gov While the focus of one study was on (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid (AHPPA), the principles of SAR are applicable to related structures. nih.gov The study highlighted that the potency of these inhibitors was highly dependent on the specific amino acid residues and their positions within the peptide sequence. nih.gov For example, a steric conflict between the phenyl ring of the AHPPA residue and a subsite in the enzyme's active site was suggested to be the cause of diminished potency compared to other analogs. nih.gov

The insertion of 6-aminohexanoic acid into glucagon-like peptide 1 (GLP-1) at specific positions was shown to prevent N-terminal degradation, leading to a long-acting analog. mdpi.com However, the insertion of multiple 6-aminohexanoic acid units led to reduced biological activity due to decreased receptor affinity, demonstrating a clear structure-activity relationship. mdpi.com In another example, an amphiphilic analog of Locusta myotropin II was synthesized by adding 6-phenylhexanoic acid to the amino terminus, resulting in a pseudopeptide with significant pheromonotropic activity. researchgate.net

Below is a data table summarizing the applications of this compound and related compounds in peptide and peptidomimetic design.

| Application Area | Specific Use | Compound/Analog Mentioned | Key Finding/Observation | Reference |

| Modified Peptides | Influence on Hydrophobicity | 6-aminohexanoic acid | Can decrease overall peptide lipophilicity despite its hydrophobic nature. | researchgate.net |

| Modified Peptides | Spacer/Linker | 6-aminohexanoic acid | Improves synthesis yields and stability of attached labels. | lifetein.com |

| Modified Peptides | Spacer/Linker | 6-aminohexanoic acid | Provides flexibility for proper orientation of functional residues. | nih.gov |

| Peptidomimetics | Hydroxyethylene Dipeptide Isostere | N-Boc-O-benzyl-(4S,5S)-5-amino-4-hydroxy-6-phenylhexanoic acid methyl ester | Key component of potent HIV-1 protease inhibitors. | tandfonline.comias.ac.inresearchgate.net |

| Peptidomimetics | β-Turn Inducer | Alkyl-substituted 6-aminohexanoic acid | Can induce β-turn conformations in peptides. | thieme-connect.de |

| SAR Studies | GLP-1 Analogs | 6-aminohexanoic acid | Insertion prevents degradation but multiple units reduce receptor affinity. | mdpi.com |

| SAR Studies | Myotropin Analogs | 6-phenylhexanoic acid | Addition to N-terminus created a pseudopeptide with high biological activity. | researchgate.net |

Elucidation of Conformational Preferences

The incorporation of such non-natural amino acids into a peptide sequence can induce specific secondary structures. For instance, γ-amino acids are known to promote the formation of helical structures, such as the 12-helix, or to act as turn inducers, thereby altering the global fold of a peptide. acs.orgacs.org The phenyl group of this compound can further stabilize certain conformations through intramolecular π-stacking interactions with other aromatic residues in a peptide chain.

Table 1: Key Torsion Angles in γ-Amino Acid Residues

| Torsion Angle | Definition | Preferred Values (General) |

| φ (phi) | C'-N-Cα-C' | Variable, influences backbone conformation |

| ψ (psi) | N-Cα-C'-N | Variable, influences backbone conformation |

| θ1 | N-Cα-Cβ-Cγ | gauche (+/-60°), anti (180°) |

| θ2 | Cα-Cβ-Cγ-Cδ | gauche (+/-60°), anti (180°) |

This table presents a generalized view of torsion angles in γ-amino acids. The specific values for this compound would require dedicated computational or experimental analysis.

Modulation of Molecular Interactions

The design of molecules that can effectively modulate protein-protein interactions (PPIs) is a significant challenge in drug discovery. Peptides and peptidomimetics are promising candidates for this task due to their ability to mimic the secondary structures often found at the interface of interacting proteins. nih.gov The incorporation of non-natural amino acids like this compound can enhance the binding affinity and specificity of these molecules.

The phenyl group of this compound can participate in various non-covalent interactions that are crucial for molecular recognition. These include:

Hydrophobic Interactions: The phenyl ring can interact favorably with hydrophobic pockets on a target protein surface.

π-π Stacking: The aromatic ring can stack with other aromatic residues, such as phenylalanine, tyrosine, or tryptophan, on the protein surface, contributing to binding affinity.

Cation-π Interactions: The electron-rich face of the phenyl ring can interact with positively charged residues like lysine (B10760008) or arginine.

The flexible hexanoic acid backbone allows for the optimal positioning of the phenyl and amino groups to engage with specific binding sites on a target protein. By replacing a natural amino acid with this compound, it may be possible to introduce new interaction points or to better mimic the side chain of a key residue involved in a PPI. This strategic modification can lead to the development of potent and selective inhibitors or stabilizers of PPIs.

Table 2: Potential Molecular Interactions Involving this compound

| Interaction Type | Interacting Group on this compound | Potential Interacting Partner on a Target Protein |

| Hydrophobic | Phenyl ring, aliphatic chain | Leucine, Isoleucine, Valine |

| π-π Stacking | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan |

| Cation-π | Phenyl ring | Lysine, Arginine |

| Hydrogen Bonding | Amino group, Carboxylic acid group | Polar residues (e.g., Serine, Threonine), backbone amides/carbonyls |

| Ionic Bonding | Carboxylic acid group (as carboxylate) | Basic residues (e.g., Lysine, Arginine) |

Further research, including the synthesis of peptides containing this compound and their evaluation in binding assays, is necessary to fully elucidate its potential in modulating molecular interactions.

Applications of 6 Amino 6 Phenylhexanoic Acid in Polymer and Supramolecular Science

Integration into Advanced Polymeric Materials

The ability of 6-amino-6-phenylhexanoic acid to be integrated into polymer chains opens up avenues for the creation of advanced materials with specific functionalities.

Copolymerization Strategies for Biologically Relevant Polymers

Copolymers incorporating this compound are being explored for their potential in biomedical applications. The combination of this amino acid with other monomers, such as α-amino acids or α-hydroxy acids, can result in polymers with tunable properties like biodegradability and mechanical strength. utwente.nl For instance, copolyamino acids that include structures like 6-aminohexanoic acid are being investigated as potential biodegradable polymers for uses in the biomedical field and as environmentally friendly packaging materials. nih.gov The inclusion of both ester and amide groups in copolymers of α-amino acids and α-hydroxy acids can lead to different biodegradation behaviors compared to their respective homopolymers. utwente.nl

Research has shown that synthetic bioabsorbable polymers derived from natural amino acids can be engineered to have excellent mechanical properties and controllable hydrolysis profiles. bezwadabiomedical.com These polymers can release safe and biocompatible molecules upon degradation. bezwadabiomedical.com The development of biocompatible and proteolysis-resistant polymers from β-amino acids has shown promise in fields like peptide mimics and antibacterial materials. digitellinc.com New polymerization techniques, such as the water-insensitive and controllable ring-opening polymerization of β-amino acid N-thiocarboxyanhydrides (β-NTAs), are being developed to create poly-β-peptides with diverse functional groups and defined architectures. digitellinc.com

| Monomer 1 | Monomer 2 | Resulting Copolymer Type | Potential Applications |

| This compound | α-Amino acids | Copolyamide | Biodegradable materials, biomedical devices |

| This compound | α-Hydroxy acids | Copolyesteramide | Drug delivery systems, surgical sutures |

| This compound | Glycine (B1666218) | Polyamide | Materials with varied mechanical properties |

| This compound | D,L-lactic acid | Polyesteramide | Bioabsorbable polymers with tunable degradation |

Design of Functionalized Polymers

The incorporation of this compound can be used to design functionalized polymers with specific properties. The phenyl group can participate in π-π stacking interactions, influencing the polymer's thermal and mechanical stability. The amino and carboxylic acid groups provide sites for further chemical modification, allowing for the attachment of other functional molecules.

Functionalizing polymers by adding specific groups can enhance their properties, such as biodegradability and hydrophilicity. nih.gov For example, modifying a hydrophobic and crystalline polyhydroxyalkanoate (PHA) can transform it into a polymer with improved elasticity and wettability. nih.gov This functionalization can occur on the polymer backbone or its side chains. nih.gov Synthetic polymers derived from amino acids can be designed to have tunable hydrolysis profiles and can release therapeutic amino acids in a controlled manner. bezwadabiomedical.com

Supramolecular Assembly and Material Formation

The non-covalent interactions of this compound and its derivatives drive the formation of ordered supramolecular structures.

Self-Assembly Mechanisms of Modified Amino Acids

Modified amino acids, including those with phenyl groups like this compound, can self-assemble into various nanostructures through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. researchgate.net The process of self-assembly is highly dependent on the amino acid sequence and can lead to the formation of structures like β-sheets, helical fibrils, and nanotubes. researchgate.net The presence of aromatic amino acids plays a significant role in driving the self-assembly process. researchgate.net Even subtle changes in the molecular structure, such as lengthening the aliphatic chain between the peptide backbone and the phenyl ring, can result in the formation of distinct microstructures. researchgate.net

The self-assembly of peptides can be influenced by external factors like pH. For instance, the self-assembly of Fmoc-diphenylalanine is affected by pH, which can induce changes in the secondary structure of the resulting assemblies. mdpi.com

Engineering of Layered Supramolecular Structures

The self-assembly of amino acids can lead to the formation of highly organized, layered supramolecular structures. nih.gov In their zwitterionic form, amino acids can form head-to-tail hydrogen bonds between the α-amine and α-carboxyl groups, creating chain-like structures. nih.gov These chains can then assemble into H-bonded single layers, which can be considered supramolecular β-strands. nih.gov The packing of these layers can be influenced by the nature of the amino acid side chains. nih.gov

Crystallographic analysis of non-coded and non-natural amino acids, such as those containing phenyl groups, provides valuable insights for designing novel materials with layered structures. researchgate.netnih.gov These materials have potential applications in material engineering and the development of supramolecular polymers. researchgate.netnih.gov

| Intermolecular Interaction | Role in Assembly | Resulting Structure |

| Hydrogen Bonding | Directs the head-to-tail arrangement of amino acid molecules. | Chain-like structures, β-sheet-like layers. nih.gov |

| Hydrophobic Interactions | Drives the packing of nonpolar side chains. | Stabilizes the layered structures. nih.gov |

| π-π Stacking | Occurs between aromatic rings of phenyl groups. | Contributes to the stability and ordering of the assembly. acs.org |

| Van der Waals Interactions | General attractive forces between molecules. | Further stabilizes the overall supramolecular architecture. nih.gov |

Host-Guest Interactions in Supramolecular Systems

The phenyl group of this compound can act as a guest in host-guest supramolecular systems. Macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils have cavities that can encapsulate guest molecules. thno.orgnih.gov The formation of these host-guest complexes is driven by non-covalent interactions, including hydrophobic interactions, van der Waals forces, and hydrogen bonding. thno.orgnih.gov

Cyclodextrins, which are macrocyclic oligosaccharides, are known to form inclusion complexes with hydrophobic guest molecules in aqueous solutions. nih.gov The aromatic side chains of amino acids like phenylalanine are known to be key contributors to the interaction with cyclodextrins. researchgate.net This principle can be extended to this compound, where the phenyl group can be encapsulated within the cyclodextrin (B1172386) cavity. The binding affinity of these host-guest complexes can be influenced by external stimuli such as pH, temperature, and the presence of ions. thno.org This responsive nature allows for the design of "smart" supramolecular systems. thno.org Such systems have been widely explored for biomedical applications due to the biocompatibility and low toxicity of many of the molecular components used. researchgate.net

Advanced Analytical and Spectroscopic Techniques for 6 Amino 6 Phenylhexanoic Acid Research

Chromatographic Separation and Detection

Chromatography is fundamental to the analysis of 6-amino-6-phenylhexanoic acid, allowing for its separation from impurities, related compounds, and complex matrix components. The choice of technique is dictated by the analytical goal, whether it is quantification or chiral purity assessment.

High-Performance Liquid Chromatography (HPLC) with Derivatization

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids. However, compounds like this compound lack a strong native chromophore, making them difficult to detect with standard UV-Vis detectors at low concentrations. To overcome this, pre-column or post-column derivatization is employed. hjhs.co.in This process involves reacting the primary amine of the molecule with a labeling agent to attach a moiety that is highly responsive to UV or fluorescence detection. thermofisher.com

This derivatization enhances detection sensitivity and selectivity and can improve the chromatographic properties of the analyte on reverse-phase columns. thermofisher.comactascientific.com The reaction must be rapid and produce a stable, single derivative to ensure quantitative accuracy. actascientific.com Several reagents are commonly used for the derivatization of primary amines and amino acids.

Common Derivatizing Agents for HPLC Analysis of Amines:

| Derivatizing Agent | Abbreviation | Detection Method | Key Features |

|---|---|---|---|

| o-Phthalaldehyde | OPA | Fluorescence | Reacts rapidly with primary amines in the presence of a thiol. The resulting derivative is highly fluorescent. hjhs.co.inactascientific.com |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Fluorescence | Reacts with both primary and secondary amines to form stable, highly fluorescent derivatives. thermofisher.comactascientific.com |

| Dansyl Chloride | DNS-Cl | Fluorescence / UV | Reacts with primary and secondary amines, yielding stable derivatives with strong fluorescence. hjhs.co.in |

For this compound, derivatization with agents like OPA or FMOC-Cl would enable its sensitive quantification in various samples, a critical step in many research applications.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification

For highly sensitive and specific quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. This technique couples the separation power of LC with the mass-resolving capability of tandem mass spectrometry, often eliminating the need for chemical derivatization required for HPLC-UV or fluorescence detection. lcms.cz

In a typical LC-MS/MS workflow, the analyte is first separated on an LC column and then introduced into the mass spectrometer. The instrument is usually a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This process involves:

Precursor Ion Selection: The parent molecule of this compound is protonated in the ion source, forming the precursor ion [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 208.1.

Fragmentation: This selected precursor ion is fragmented in a collision cell.

Product Ion Monitoring: A specific, high-abundance fragment ion (product ion) is monitored by the second mass analyzer.

This precursor-to-product ion transition is highly specific to the analyte, providing excellent selectivity and minimizing interference from matrix components. nih.gov The method is validated for linearity, accuracy, precision, and stability to ensure it is a reliable assay. nih.gov

Typical LC Parameters for Amino Acid Analysis:

| Parameter | Description |

|---|---|

| Column | Mixed-mode or specialty amino acid columns (e.g., Intrada Amino Acid). lcms.cznih.gov |

| Mobile Phase A | Aqueous buffer, often containing ammonium (B1175870) formate (B1220265) or formic acid. nih.gov |

| Mobile Phase B | Organic solvent such as acetonitrile, often with a small amount of formic acid. nih.gov |

| Flow Rate | Typically in the range of 0.4-0.6 mL/min. nih.gov |

| Detection | Tandem Mass Spectrometer (MS/MS) in positive ion ESI mode. |

This approach allows for the robust and accurate quantification of this compound in complex biological samples.

Chiral Chromatography for Enantiomeric Purity Assessment

The C6 carbon of this compound is a stereocenter, meaning the compound exists as a pair of non-superimposable mirror images called enantiomers. Since enantiomers can have different biological activities, assessing the enantiomeric purity of the compound is critical, particularly in pharmaceutical research. americanpharmaceuticalreview.com Chiral chromatography is the primary technique used for this purpose.

Two main strategies are employed for the chiral separation of enantiomers by HPLC:

Indirect Method: The enantiomeric mixture is reacted with a homochiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral stationary phase. researchgate.net

Direct Method: The enantiomers are separated directly on a Chiral Stationary Phase (CSP). CSPs create a chiral environment within the column, leading to differential interactions with the two enantiomers and thus different retention times. americanpharmaceuticalreview.comnih.gov Polysaccharide-based CSPs (e.g., coated with amylose (B160209) or cellulose (B213188) derivatives) and crown ether-based CSPs are particularly effective for separating chiral amines and amino acids. americanpharmaceuticalreview.comnih.gov

The choice of CSP and mobile phase is crucial for achieving baseline resolution of the enantiomers. Supercritical fluid chromatography (SFC) is also increasingly used for chiral separations, often providing faster analysis times. nih.gov The result of a successful chiral separation is a chromatogram showing two distinct peaks, one for each enantiomer, allowing for the calculation of enantiomeric excess (ee).

Spectroscopic Characterization Methods

Spectroscopic methods provide detailed information about the molecular structure and fragmentation of this compound, serving as indispensable tools for its identification and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules. weebly.com Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise connectivity and spatial arrangement of atoms within the molecule can be determined. acs.org

For this compound (C₁₂H₁₇NO₂), the following NMR data would be expected:

¹H NMR: This spectrum would show signals for each unique proton environment. Key signals would include a multiplet for the phenyl group protons, a distinct signal for the methine proton at the C6 chiral center, and a series of signals for the eight methylene (B1212753) protons of the hexanoic acid chain. The chemical shifts of these protons provide information about their electronic environment.

¹³C NMR: This spectrum reveals signals for each unique carbon atom. Expected signals include those for the carbonyl carbon of the carboxylic acid, the aromatic carbons of the phenyl ring, the C6 carbon bonded to the nitrogen atom, and the aliphatic carbons of the hexyl chain.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| Phenyl (C₇-C₁₂) | ~7.2 - 7.4 | ~125 - 145 | Complex multiplet for protons. Multiple signals for carbons. |

| C6-H | ~3.5 - 4.0 | ~55 - 65 | Methine proton adjacent to phenyl and amino groups. |

| C5-H₂ | ~1.6 - 1.8 | ~30 - 40 | Methylene group adjacent to the chiral center. |

| C4-H₂ | ~1.3 - 1.5 | ~25 - 30 | Aliphatic methylene group. |

| C3-H₂ | ~1.5 - 1.7 | ~25 - 30 | Aliphatic methylene group. |

| C2-H₂ | ~2.2 - 2.4 | ~34 - 38 | Methylene group alpha to the carbonyl. |

| C1 (COOH) | - | ~175 - 185 | Carbonyl carbon, no attached proton. |

| NH₂ | Variable (broad) | - | Amine protons, often exchangeable. |

| COOH | ~10 - 12 (broad) | - | Carboxylic acid proton, exchangeable. |

Note: Predicted values are estimates based on typical chemical shifts for similar functional groups and may vary based on solvent and other experimental conditions. Data for similar structures like 6-aminohexanoic acid bmrb.io and 6-phenylhexanoic acid chemicalbook.com can inform these predictions.

Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem mass spectrometry (MS/MS), as mentioned in the context of LC-MS/MS, is also a critical tool for structural confirmation through the analysis of fragmentation patterns. copernicus.org By inducing fragmentation of the protonated parent molecule, a unique "fingerprint" of daughter ions is produced that is characteristic of the molecule's structure. researchgate.net

For this compound ([M+H]⁺ ≈ 208.1), characteristic fragmentation pathways would include:

Loss of Water (H₂O): A neutral loss of 18 Da from the carboxylic acid group.

Loss of Ammonia (NH₃): A neutral loss of 17 Da from the protonated amine group.

Benzylic Cleavage: Cleavage of the C5-C6 bond is highly favorable, leading to the formation of a stable benzylic cation containing the phenyl and amino groups (e.g., C₆H₅CHNH₂⁺, m/z 106.1). This is often a dominant fragment.

Decarboxylation: Loss of the carboxylic acid group as CO₂ (44 Da), often accompanied by the loss of H₂O.

Predicted Key MS/MS Fragments for Protonated this compound:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Identity |

|---|---|---|---|

| 208.1 | 191.1 | NH₃ | Loss of ammonia |

| 208.1 | 190.1 | H₂O | Loss of water |

| 208.1 | 106.1 | C₅H₉COOH | Benzylic cleavage, formation of [C₆H₅CHNH₂]⁺ |

| 208.1 | 91.1 | C₆H₁₂NO₂ | Formation of tropylium (B1234903) ion [C₇H₇]⁺ |

Analyzing these fragments allows researchers to piece together the different parts of the molecule, confirming the presence of the phenyl ring, the amino group, and the hexanoic acid chain, thereby verifying the identity of the compound.

UV-Visible and Infrared Spectroscopy for Electronic and Vibrational Properties

UV-Visible (UV-Vis) and Infrared (IR) spectroscopy are fundamental techniques for elucidating the electronic and vibrational properties of this compound. These methods provide critical insights into the molecule's chromophores, functional groups, and bonding characteristics.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. The primary chromophores in this compound are the phenyl group and the carbonyl group (C=O) of the carboxylic acid moiety.

The phenyl group typically exhibits a strong absorption band around 200-210 nm (the E-band) and a weaker, fine-structured band in the 250-270 nm region (the B-band). msu.edu The presence of the amino group (an auxochrome) and the carboxylic acid group attached to the same aliphatic chain can influence the exact position (λmax) and intensity (molar absorptivity, ε) of these absorptions. For instance, related amino acids lacking the phenyl chromophore, such as 6-aminocaproic acid, show an absorption maximum around 208 nm, which is characteristic of the n → σ* transition of the amino group and n → π* transition of the carboxyl group. sielc.com Therefore, the spectrum of this compound is expected to be a composite of these electronic transitions, dominated by the phenyl group's π → π* transitions.

Detailed research would focus on how solvent polarity and pH affect the UV-Vis spectrum. Protonation of the amino group or deprotonation of the carboxylic acid group under different pH conditions can alter the electronic distribution and, consequently, shift the absorption maxima.

Interactive Data Table: Expected UV-Visible Absorption Data for this compound

| Chromophore/Functional Group | Expected λmax (nm) | Electronic Transition | Notes |

| Phenyl Ring (B-Band) | ~ 250 - 270 | π → π | Characterized by fine vibrational structure. |

| Phenyl Ring (E-Band) | ~ 200 - 210 | π → π | High-intensity absorption. |

| Carboxylic Acid | ~ 200 - 210 | n → π | Weak absorption, often overlaps with stronger bands. |

| Amino Group | ~ 200 - 215 | n → σ | Weak absorption, often overlaps with stronger bands. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is an indispensable tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its amino, phenyl, hexanoic acid, and aliphatic components.

The presence of both an amino group and a carboxylic acid group suggests that the compound may exist as a zwitterion in the solid state. This would significantly influence the IR spectrum, particularly in the regions of O-H, N-H, and C=O stretching. Instead of a sharp O-H stretch from the carboxylic acid, a very broad absorption from 3300 cm⁻¹ down to 2500 cm⁻¹ would be expected due to the N⁺-H stretching of the ammonium group and the O-H stretch of the hydrogen-bonded acid. The carbonyl (C=O) stretch would appear around 1700-1725 cm⁻¹ for the protonated acid form, while the carboxylate anion (COO⁻) would show a strong asymmetric stretch around 1550-1610 cm⁻¹. The N-H bending vibrations of the primary amine or ammonium group are also prominent.

The phenyl group gives rise to characteristic absorptions including aromatic C-H stretching just above 3000 cm⁻¹, and C=C ring stretching absorptions in the 1600-1450 cm⁻¹ region. The long aliphatic chain (-(CH₂)₄-) will be evident from the strong symmetric and asymmetric C-H stretching bands between 2850 and 2960 cm⁻¹. nih.gov

Interactive Data Table: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Notes |

| 3300 - 2500 | N⁺-H and O-H Stretching | Ammonium and Carboxylic Acid | Very broad band, indicative of zwitterionic character and hydrogen bonding. |

| 3100 - 3000 | C-H Stretching | Aromatic (Phenyl) | Appears just to the left of 3000 cm⁻¹. |

| 2960 - 2850 | C-H Stretching | Aliphatic (CH₂) | Strong, sharp absorptions. |

| ~ 1725 - 1700 | C=O Stretching | Carboxylic Acid (COOH) | Characteristic of the protonated acid form. |

| ~ 1610 - 1550 | C=O Asymmetric Stretching | Carboxylate (COO⁻) | Strong band, present in zwitterionic form. |

| ~ 1600, ~1500 | C=C Stretching | Aromatic (Phenyl) | Two to three distinct bands of variable intensity. |

| ~ 1590 - 1500 | N-H Bending | Amino/Ammonium (NH₂/NH₃⁺) | Moderate absorption, can overlap with aromatic C=C bands. |

| ~ 770 - 690 | C-H Out-of-Plane Bending | Aromatic (Phenyl) | Strong absorption, indicative of monosubstitution. |

Computational and Theoretical Investigations of 6 Amino 6 Phenylhexanoic Acid

Molecular Dynamics and Conformational Studies

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a molecule like 6-amino-6-phenylhexanoic acid, which possesses a flexible hexanoic acid chain, MD simulations are invaluable for exploring its conformational landscape.

The hexanoic acid backbone of this compound imparts significant flexibility to the molecule. This flexibility is a key determinant of its physical and chemical properties. The hydrocarbon chain can adopt numerous conformations through rotation around its single bonds. The dynamics of this flexible chain are influenced by various factors, including intramolecular hydrogen bonding and steric hindrance from the phenyl group.

In related molecules like 6-aminohexanoic acid (also known as ε-aminocaproic acid), the flexible structure is a defining feature. nih.govnih.gov This inherent flexibility allows it to act as a versatile linker in various chemical and biological applications. nih.gov The introduction of a phenyl group at the 6-position, as in this compound, would be expected to introduce additional steric constraints, influencing the accessible conformations of the aliphatic chain. MD simulations can model these dynamics, providing a picture of how the chain folds and moves in different environments.

The preferred conformation of this compound is highly dependent on its environment. Factors such as the solvent, temperature, and pH can significantly alter its three-dimensional structure. Computational methods can predict these conformational preferences.

For instance, studies on constrained analogues of phenylalanine, such as 1-amino-2-phenylcyclohexanecarboxylic acid, have utilized quantum mechanical calculations to analyze the conformational profile in various environments, including the gas phase, chloroform, and aqueous solutions. nih.govnih.gov These studies reveal that the orientation of the aromatic substituent and the surrounding environment strongly influence the molecule's conformational propensities. nih.govnih.gov A self-consistent reaction-field (SCRF) method is often applied to analyze the influence of a solvent on conformational preferences. nih.govnih.gov For this compound, it is expected that in a polar solvent like water, conformations that allow for hydrogen bonding between the amino and carboxylic acid groups and the solvent would be favored. In a nonpolar environment, intramolecular hydrogen bonding might be more prevalent, leading to more compact structures.

Table 1: Illustrative Example of Environmental Influence on Conformation of an Analogous Amino Acid This table is an illustrative example based on general principles and findings for related molecules, as direct data for this compound is not available.

| Environment | Predicted Dominant Interactions | Likely Conformational Characteristics |

|---|---|---|

| Gas Phase | Intramolecular hydrogen bonding; van der Waals forces. | Folded or compact conformations to maximize self-interaction. |

| Aqueous Solution (Polar) | Intermolecular hydrogen bonding with water molecules. | Extended conformations to maximize solvent interaction. |

| Chloroform (Nonpolar) | Intramolecular hydrogen bonding; steric effects of the phenyl group. | Globular or partially folded conformations. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the electronic structure and reactivity of molecules. These methods provide detailed information about electron distribution, orbital energies, and the transition states of chemical reactions.

DFT is a widely used computational method for investigating the electronic properties of molecules. For amino acids, DFT can be used to calculate a variety of properties, including optimized molecular geometries, vibrational frequencies, and electronic charge distributions. und.edusemanticscholar.org The choice of functional and basis set is crucial for obtaining accurate results. For example, studies on unnatural amino acids have compared various DFT functionals (like B3LYP-D3, M06-2X, and ωB97XD) to accurately predict noncovalent interactions. und.edu

For this compound, DFT calculations could elucidate the influence of the phenyl group on the acidity of the carboxylic acid and the basicity of the amino group. Furthermore, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can provide insights into the molecule's reactivity, identifying the likely sites for nucleophilic and electrophilic attack.

Table 2: Illustrative DFT Calculation Parameters for an Amino Acid Study This table represents typical parameters used in DFT studies of amino acids and is for illustrative purposes only.

| Parameter | Specification | Purpose |

|---|---|---|

| Method | Density Functional Theory (DFT) | To calculate the electronic structure of the molecule. |

| Functional | B3LYP, M06-2X, or ωB97XD | Approximations to the exchange-correlation energy. |

| Basis Set | 6-31+G(d,p) or 6-311++G(d,p) | Mathematical functions to describe the atomic orbitals. |

| Solvent Model | Self-Consistent Reaction Field (SCRF) | To simulate the effects of a solvent on the molecule. |

Theoretical Predictions of Reaction Pathways

Quantum chemical calculations can be used to map out the potential energy surface of a chemical reaction, allowing for the prediction of reaction pathways and the identification of transition states. This is particularly useful for understanding the mechanisms of reactions involving this compound, such as its synthesis, degradation, or metabolic pathways.

By calculating the energies of reactants, products, and intermediates, as well as the activation energies of the transition states, researchers can determine the most likely reaction mechanism. For example, DFT could be used to model the lactamization of this compound to form the corresponding caprolactam derivative, providing insights into the reaction's feasibility and kinetics.

In Silico Modeling of Interactions with Biological Macromolecules

In silico modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a critical tool in drug discovery and molecular biology for understanding how a small molecule like this compound might interact with a biological target, such as a protein or enzyme.

The process involves placing the ligand (this compound) into the binding site of the receptor (the macromolecule) in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, with the best-scoring poses representing the most likely binding modes.

While specific docking studies involving this compound are not readily found, the methodology is widely applied. For a molecule with its structural features—a carboxylic acid, an amino group, a phenyl ring, and a flexible aliphatic chain—a variety of interactions would be expected. These could include hydrogen bonds involving the amino and carboxyl groups, hydrophobic interactions with the phenyl ring and the aliphatic chain, and electrostatic interactions. The specific nature of these interactions would depend on the amino acid residues present in the binding site of the biological target. For example, a docking study of a derivative of 2-oxo-6-phenylhexa-3,5-dienoic acid showed a strong hydrogen bond with a threonine residue in the active site of a protein kinase. researchgate.net Similar interactions could be explored for this compound with potential biological targets.

Ligand-Protein Docking Simulations

Ligand-protein docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is instrumental in understanding the potential biological targets of a molecule and the specific interactions that stabilize the ligand-protein complex. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank these poses based on their predicted binding affinity. als-journal.com

The binding energy, typically expressed in kcal/mol, is a key output of docking simulations, with more negative values suggesting a more favorable interaction. als-journal.com These simulations can elucidate crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, between the ligand and specific amino acid residues in the protein's active site. nih.govnih.gov For instance, the amino group and the carboxylic acid group of this compound can act as hydrogen bond donors and acceptors, while the phenyl ring and the hexanoic acid chain can participate in hydrophobic and van der Waals interactions. nih.govnih.gov

Molecular docking studies on compounds structurally related to this compound, such as derivatives of 2-amino-6-boronohexanoic acid, have been successfully used to investigate their interaction with enzymes like human arginase. nih.gov Such studies reveal the critical amino acid residues involved in binding and guide the design of more potent and selective inhibitors. nih.gov

To illustrate the type of data generated from such a study, the following table presents hypothetical docking results of this compound with a target protein.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |

| Arginase I | -7.8 | Arg123, Asp234 | Hydrogen Bond, Electrostatic |

| Trp145, Phe201 | Hydrophobic (π-π stacking) | ||

| Val189, Leu198 | Hydrophobic (Alkyl) |

This table is for illustrative purposes to demonstrate the typical output of a ligand-protein docking simulation.

Computational Approaches to Understanding Molecular Recognition

Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions. Computational approaches to understanding this phenomenon for a ligand like this compound extend beyond simple docking simulations and often involve more dynamic and comprehensive methods.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic picture of the ligand-protein complex over time, typically on the nanosecond to microsecond scale. nih.govnih.gov By simulating the movements of atoms in the system, MD can assess the stability of the binding pose predicted by docking. nih.gov Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual amino acid residues, which highlights flexible regions of the protein upon ligand binding. nih.gov

The following table provides a representative summary of results from a hypothetical molecular dynamics simulation of a this compound-protein complex.

| Simulation Time (ns) | Average RMSD of Ligand (Å) | Key Stable Hydrogen Bonds | Dominant Hydrophobic Interactions |

| 100 | 1.2 ± 0.3 | Ligand-NH2 with Asp125Ligand-COOH with Arg180 | Phenyl ring with Trp86Hexyl chain with Leu99, Val103 |

This table is for illustrative purposes to demonstrate the typical output of a molecular dynamics simulation study.

By combining techniques like ligand-protein docking and molecular dynamics simulations, researchers can build a detailed model of the molecular recognition process between this compound and its potential protein targets. These computational insights are invaluable for predicting biological activity and guiding the development of new therapeutic agents. researchgate.net

Emerging Research Directions and Future Perspectives for 6 Amino 6 Phenylhexanoic Acid

Novel Synthetic Methodologies and Catalytic Systems

The synthesis of phenyl-substituted ω-amino acids like 6-Amino-6-phenylhexanoic acid presents considerable challenges, primarily due to steric hindrance and the need for precise stereochemical control. While direct synthetic routes for this specific molecule are not yet widely established in the literature, progress in the broader field of amino acid synthesis points toward several promising methodologies. Current research into the synthesis of complex amino acids is moving beyond traditional multi-step chemical reactions towards more efficient and environmentally benign catalytic and biocatalytic systems.

Emerging strategies that could be adapted for this compound include advancements in asymmetric catalysis, visible-light-mediated photocatalysis, and metal-free methodologies. researchgate.net For instance, biocatalytic approaches, which utilize enzymes like transaminases, have been successfully developed for the synthesis of 6-aminohexanoic acid from precursors like cyclohexane (B81311) under environmentally friendly conditions. nih.gov A similar enzymatic cascade could potentially be engineered to introduce an amino group onto a phenyl-substituted hexanoic acid precursor. Challenges in such enzymatic approaches include identifying or engineering enzymes that can accommodate the bulky phenyl substituent.

| Methodology | Potential Advantages | Key Challenges | Relevant Research Findings |

|---|---|---|---|

| Asymmetric Chemical Catalysis | High stereoselectivity; potential for large-scale synthesis. | Requires expensive transition metal catalysts; potential for metal contamination in the final product; difficult to overcome steric hindrance. nih.gov | Advancements in phase-transfer catalysis and the use of chiral ligands have shown success for other sterically hindered amino acids. researchgate.net |

| Biocatalysis / Enzymatic Synthesis | High specificity; environmentally benign (aqueous conditions, mild temperatures); can produce enantiomerically pure products. | Enzyme may have low tolerance for the non-natural phenyl-substituted substrate; enzyme discovery and engineering can be time-consuming. | Mixed-species microbial cultures have been engineered for one-pot synthesis of 6-aminohexanoic acid from cyclohexane, demonstrating the power of biocatalytic cascades. nih.gov |

| Photoredox Catalysis | Mild reaction conditions; utilizes visible light as a renewable energy source. | Substrate scope may be limited; potential for side reactions. | This approach is an emerging strategy for overcoming challenges in synthesizing complex organic molecules, including amino acid derivatives. researchgate.net |

Expanding Applications in Advanced Materials Science

The unsubstituted analog, 6-aminohexanoic acid, is a cornerstone of the polymer industry as the monomer for Nylon 6. nih.govmdpi.com By analogy, this compound is a highly promising monomer for the synthesis of novel phenyl-substituted polyamides. The incorporation of the bulky, rigid phenyl group directly onto the polymer backbone is expected to significantly alter the material's properties compared to conventional aliphatic polyamides like Nylon 6.

The phenyl groups would likely disrupt the regular hydrogen bonding and chain packing seen in Nylon 6, potentially leading to a more amorphous polymer structure. This could result in materials with higher glass transition temperatures (Tg), improved thermal stability, and altered mechanical properties such as increased rigidity and tensile strength. Furthermore, the introduction of the aromatic ring could enhance the polymer's refractive index and introduce new possibilities for applications in optical materials. Copolymers created by mixing this compound with ε-caprolactam (the precursor to Nylon 6) could allow for the fine-tuning of these properties, opening avenues for developing advanced engineering plastics, specialty fibers, and high-performance films. mdpi.com

| Property | Conventional Nylon 6 (from 6-aminohexanoic acid) | Hypothetical Polyamide (from this compound) | Scientific Rationale |

|---|---|---|---|

| Thermal Stability (Tg) | Moderate (40-60 °C) | Higher | The rigid phenyl group restricts chain mobility, requiring more energy for the transition from a glassy to a rubbery state. |

| Crystallinity | Semi-crystalline | Lower / Amorphous | The bulky side group disrupts the intermolecular hydrogen bonding and ordered packing that leads to crystal formation. |

| Mechanical Strength | High tensile strength, good flexibility | Potentially higher rigidity and tensile strength, but lower flexibility. | Aromatic rings in the polymer backbone typically increase stiffness. |

| Solubility | Soluble in specific polar solvents (e.g., formic acid) | Altered solubility profile, potentially soluble in a wider range of organic solvents. | The increased aromatic character and reduced crystallinity can improve solubility. |

| Refractive Index | ~1.53 | Higher | Aromatic groups have higher polarizability, which increases the refractive index of the material. |

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials

The unique structure of this compound—combining a flexible aliphatic spacer with a rigid aromatic group—makes it an attractive building block for interdisciplinary research. In biomaterials and medicinal chemistry, ω-amino acids are frequently used as linkers or spacers to connect different molecular fragments. researchgate.netnih.govresearchgate.net The six-carbon chain of 6-aminohexanoic acid provides flexibility, which can be crucial for biological activity. mdpi.commdpi.com

The introduction of a phenyl group in this compound would create a more conformationally constrained building block. This feature is highly desirable in the design of peptidomimetics and foldamers—synthetic molecules that mimic the structure and function of natural peptides and proteins. By incorporating this amino acid into a peptide sequence, researchers could induce specific turns or folds, leading to molecules with enhanced stability against enzymatic degradation and improved binding affinity for biological targets. mdpi.com For example, research has shown that substituting natural amino acids with 6-aminohexanoic acid can enhance the selectivity of antimicrobial peptides. mdpi.com The phenyl-substituted version could offer a new tool for further modulating the structure-activity relationship of such therapeutic peptides.

Challenges and Opportunities in the Field of Phenyl-Substituted ω-Amino Acids

The primary challenge in the field of phenyl-substituted ω-amino acids lies in their synthesis. nih.gov The introduction of a substituent on the carbon chain, especially adjacent to the amino group, creates significant synthetic hurdles.

Challenges:

Stereocontrol: The synthesis of this compound generates a chiral center. Developing synthetic methods that produce a single enantiomer (either the R or S form) is a major challenge, as the biological and material properties of the enantiomers can differ significantly. Enantioselective synthesis often requires complex chiral catalysts or enzymatic methods that are not yet developed for this specific substrate. researchgate.net

Steric Hindrance: The bulky phenyl group can impede the efficiency of chemical reactions, leading to low yields and requiring harsh reaction conditions. This is a common issue in the synthesis of α,α-disubstituted amino acids and applies to this ω-amino acid as well. nih.govnih.gov

Purification: Separating the desired product from starting materials and byproducts, as well as separating the different stereoisomers, can be a complex and costly process.

Opportunities:

Novel Materials: Despite the synthetic difficulties, the opportunities are vast. These molecules are gateways to a new class of polyamides with potentially superior thermal and mechanical properties, as discussed earlier.

Advanced Peptidomimetics: Phenyl-substituted ω-amino acids provide a unique combination of hydrophobicity and conformational rigidity. This makes them valuable building blocks for designing next-generation therapeutic peptides, enzyme inhibitors, and molecular probes with enhanced stability and target specificity. nih.gov

Fundamental Research: Studying the self-assembly and polymerization of these monomers can provide fundamental insights into polymer physics and chemistry, particularly how side-chain modifications influence backbone conformation and macroscopic material properties.

Q & A

Q. How should researchers validate the stability of this compound under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.